N-(2-bromoethyl)ethane-1-sulfonamide
Description
Properties
IUPAC Name |
N-(2-bromoethyl)ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BrNO2S/c1-2-9(7,8)6-4-3-5/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOYWUCWIBPRGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions:
| Parameter | Typical Range |
|---|---|
| Solvent | Dichloromethane, chloroform |
| Temperature | 0–25°C |
| Base | Triethylamine or pyridine |
| Reaction Time | 2–6 hours |
Notes:
- The use of an excess of amine ensures complete conversion.
- Purification often involves column chromatography or recrystallization.
Nucleophilic Substitution Using 2-Bromoethylamine Hydrobromide
An alternative approach involves first synthesizing 2-bromoethylamine hydrobromide, then reacting it with ethane-1-sulfonic acid derivatives.
Procedure:
- Step 1: Preparation of 2-bromoethylamine hydrobromide by bromination of ethane-1-amine or via reaction of ethylene oxide with hydrobromic acid.
- Step 2: React this amine salt with ethane-1-sulfonyl chloride or sulfonyl anhydride in the presence of a base, facilitating nucleophilic attack on the sulfonyl chloride.
Reaction Conditions:
| Parameter | Typical Range |
|---|---|
| Solvent | Ethanol, acetonitrile |
| Temperature | 0–25°C |
| Base | Sodium bicarbonate, triethylamine |
| Reaction Time | 4–12 hours |
Notes:
- The reaction often proceeds with high yield due to the nucleophilicity of the amine.
- Purification involves extraction and recrystallization.
Alternative Method: Multi-step Synthesis via Alkylation
This method involves first synthesizing a protected sulfonamide, then alkylating with 2-bromoethyl halides.
Procedure:
- Step 1: Prepare sulfonamide by reacting ethane-1-sulfonyl chloride with ammonia or primary amines.
- Step 2: Alkylate the sulfonamide nitrogen with 2-bromoethyl halides (bromoethyl bromide or chloride) under basic conditions (e.g., potassium carbonate in DMF).
- Step 3: Purify the final product via chromatography.
Reaction Conditions:
| Parameter | Typical Range |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Temperature | 50–80°C |
| Base | Potassium carbonate |
| Reaction Time | 12–24 hours |
Notes:
- This route allows for better control over substitution.
- Yields are generally high (>70%).
Data Table Summarizing Methods
| Method | Starting Materials | Key Reagents | Solvent | Temperature | Yield | Remarks |
|---|---|---|---|---|---|---|
| Sulfonyl chloride route | Ethane-1-sulfonyl chloride + 2-bromoethylamine | Triethylamine | CH₂Cl₂ | 0–25°C | 70–85% | Widely used, straightforward |
| Nucleophilic substitution | 2-bromoethylamine hydrobromide + sulfonyl chloride | NaHCO₃ | Ethanol | 0–25°C | 65–80% | High selectivity |
| Alkylation of sulfonamide | Ethane-1-sulfonamide + 2-bromoethyl halide | K₂CO₃ | DMF | 50–80°C | 70–90% | Good for derivatives |
Research Findings and Optimization
Recent studies emphasize the importance of reaction conditions to maximize yield and purity:
- Temperature control is critical; lower temperatures favor selectivity and minimize side reactions.
- Use of excess base (e.g., triethylamine) helps neutralize HCl or HBr formed during reactions.
- Choice of solvent influences solubility and reaction rate; dichloromethane and DMF are preferred.
- Purification techniques such as flash chromatography or recrystallization are essential for obtaining high-purity compounds.
Scientific Research Applications
Anticancer Research
Recent studies have explored the role of sulfonamide derivatives as inhibitors of bromodomain proteins, which are implicated in various cancers. N-(2-bromoethyl)ethane-1-sulfonamide could serve as a lead compound in developing new therapeutic agents targeting these proteins . The ability to inhibit bromodomain proteins may provide avenues for treating malignancies by modulating gene expression related to cell proliferation.
Synthetic Applications
The compound is also valuable in synthetic organic chemistry. It can act as an intermediate for synthesizing more complex molecules, including other sulfonamides and bioactive compounds. Its reactivity allows for the introduction of various functional groups, making it a useful building block in drug discovery and development .
Study on Antimicrobial Properties
In a study examining novel sulfonamide derivatives, compounds similar to this compound were evaluated for their antimicrobial activity using standard agar dilution methods. While some derivatives showed limited antibacterial effects, they exhibited promising antioxidant activities, suggesting that modifications to the sulfonamide structure could enhance biological efficacy .
Bromodomain Inhibition Research
Research has highlighted the therapeutic potential of targeting bromodomain proteins with sulfonamide derivatives. For instance, compounds designed to inhibit these proteins have shown effectiveness against several cancer types in preclinical studies. The structural similarities between these compounds and this compound indicate that further exploration could yield significant therapeutic agents .
Data Table: Summary of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Antimicrobial Activity | Inhibits bacterial growth via folate synthesis interference | Treatment of bacterial infections |
| Anticancer Research | Inhibitor of bromodomain proteins involved in cancer | Development of cancer therapies |
| Synthetic Utility | Intermediate for synthesizing complex bioactive compounds | Drug discovery and development |
Mechanism of Action
The mechanism by which N-(2-bromoethyl)ethane-1-sulfonamide exerts its effects depends on the specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon. In biological systems, the compound can interact with proteins or enzymes, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
N-(2-Bromoethyl)-N-(4,5-Dibromo-2-ethoxyphenyl)benzenesulfonamide (6d)
- Structure : Features a bromoethyl group and additional bromine atoms on the aryl ring.
- Bioactivity : Exhibits inhibitory activity against butyrylcholinesterase (BChE) with an IC₅₀ of 45.31 ± 0.17 μM , comparable to eserine (reference IC₅₀ = 0.85 ± 0.0001 μM) .
- Key Difference : The presence of multiple bromine atoms and an ethoxy group enhances lipophilicity and target binding compared to the simpler N-(2-bromoethyl)ethane-1-sulfonamide.
N-(5-Bromo-2-methoxyphenyl)ethane-1-sulfonamide
- Structure : Contains a bromine atom on the aromatic ring and a methoxy group (-OCH₃) at the ortho position.
- Molecular Weight: 294.17 g/mol (C₉H₁₂BrNO₃S) .
- Applications : Primarily used in drug discovery for structural diversification. The methoxy group improves solubility but reduces electrophilicity compared to the bromoethyl substituent in the target compound .
2-(2-Bromophenyl)ethane-1-sulfonamide
N-Phenyl-2-phthalimido-ethanesulfonamide (C1)
- Structure : Includes a phthalimido protective group (-N(C₆H₄O₂)) on the ethyl chain.
- Synthesis : Prepared via chlorination of 2-phthalimido-ethanesulfonic acid, followed by reaction with aniline .
- Utility : The phthalimido group enhances stability during synthesis but requires deprotection for biological activity, unlike the directly reactive bromoethyl group in the target compound .
Comparative Analysis Table
Key Research Findings
- Reactivity of Bromoethyl Group: The β-bromoethyl substituent in this compound undergoes 1,2-migration during solvolysis, with bromine migration rates reaching 40–50% under acidic conditions . This contrasts with chloroethyl analogs (e.g., N-(2-chloroethyl)morpholine derivatives), where migration is less pronounced .
- Biological Activity : Bromoethyl sulfonamides are less potent as cholinesterase inhibitors compared to dibromo-ethoxy-substituted derivatives (e.g., compound 6d) .
- Synthetic Utility : The bromoethyl group facilitates cross-coupling reactions, whereas methoxy or phthalimido groups require additional functionalization steps .
Biological Activity
N-(2-bromoethyl)ethane-1-sulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in antibacterial and enzyme inhibition contexts. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of ethane-1-sulfonyl chloride with 2-bromoethylamine. The process is usually conducted in a solvent such as dimethylformamide (DMF) under controlled conditions to yield the desired sulfonamide derivative. The characterization of the synthesized compound is performed using various spectroscopic techniques, including NMR and mass spectrometry.
2.1 Antibacterial Activity
This compound exhibits significant antibacterial properties against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Species | MIC (µg/mL) | Gram Stain | Morphology |
|---|---|---|---|
| Staphylococcus aureus | 3.9 | Positive | Spherical |
| Paracoccus sp. | 7.8 | Negative | Rod |
| Achromobacter xylosoxidans | 3.9 | Negative | Rod |
| Escherichia coli ATCC 25922 | Not active | Negative | Rod |
| Escherichia coli K-12 | Not active | Negative | Rod |
The compound shows potent activity against Gram-positive bacteria and certain Gram-negative strains, while being ineffective against E. coli at lower concentrations due to resistance mechanisms involving dihydropteroate synthase (DHPS) .
2.2 Enzyme Inhibition
In addition to its antibacterial properties, this compound has been evaluated for its inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) : The compound demonstrated moderate inhibition, which may have implications for neurodegenerative diseases.
- Butyrylcholinesterase (BChE) : Similar inhibition patterns were observed, suggesting potential applications in treating conditions like Alzheimer's disease.
- Lipoxygenase : Inhibition studies indicated a possible role in anti-inflammatory therapies.
- α-Glucosidase : The compound showed promise as a potential agent for managing diabetes by delaying carbohydrate absorption.
3.1 Case Study on Antibacterial Efficacy
A study conducted on the antibacterial efficacy of various sulfonamides, including this compound, highlighted its activity against multi-drug resistant strains of bacteria. The results indicated that modifications in the sulfonamide structure could enhance antibacterial potency and broaden the spectrum of activity .
3.2 Molecular Docking Studies
Molecular docking studies have been performed to understand the interaction mechanisms between this compound and target enzymes or bacterial proteins. These studies revealed that the compound binds effectively to active sites, potentially inhibiting enzymatic functions critical for bacterial survival .
4. Conclusion
This compound exhibits promising biological activities, particularly as an antibacterial agent and enzyme inhibitor. Its effectiveness against various bacterial strains and its potential applications in treating neurodegenerative diseases and diabetes highlight its importance in medicinal chemistry. Further research is warranted to explore its full therapeutic potential and to optimize its structure for enhanced efficacy.
Q & A
Q. Q. What challenges arise in crystallizing N-(2-bromoethyl)ethane-1-sulfonamide for X-ray studies, and how are they addressed?
- Methodological Answer :
- Crystallization Solvents : Use mixed solvents (e.g., acetic acid/water) to enhance crystal growth .
- Temperature Gradients : Slow cooling from saturated solutions promotes large, diffraction-quality crystals .
- Hygroscopicity Mitigation : Handle crystals under dry N₂ to prevent moisture absorption .
Data Contradiction Analysis
- Example : Discrepancies in ¹³C NMR shifts between experimental and computed (PubChem) data may arise from solvent effects or crystal packing. Validate by repeating experiments in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) and comparing with solid-state NMR or X-ray structures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
